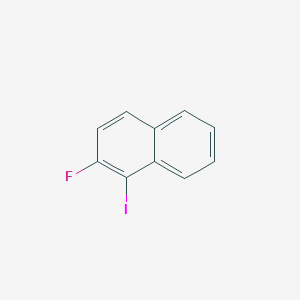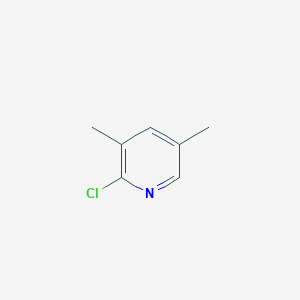
2-Chloro-3,5-dimethylpyridine
Vue d'ensemble
Description
2-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,5-dimethylpyridine is1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The InChI key is FGUVEKFEQISNDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-3,5-dimethylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Dehydrogenative Coupling and Hydrogallation in Gallium Hydride Complexes
A study by Nogai and Schmidbaur (2004) in the journal Organometallics examined the dehydrogenative coupling and hydrogallation in gallium hydride complexes of 3,5-dimethylpyridine. The research demonstrated the formation of a dinuclear product with significant structural and bonding characteristics (Nogai & Schmidbaur, 2004).
Process Improvement in the Synthesis of Pyridine Derivatives
Feng Xiao-liang (2006) described an improved process for synthesizing 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine. This process involved oxidation, nitration, and chlorination, achieving high yield and purity (Feng Xiao-liang, 2006).
Separation and Purification of Pyridine Compounds
A study by Su Li (2005) focused on the separation and purification of 2-Chloro-5-trichloromethylpyridine, an important intermediate in the manufacture of various medicines and pesticides. The research utilized extraction, distillation, and chromatography for purification (Su Li, 2005).
Infrared Spectra and Molecular Orbital Studies
M. Awad and M. M. Habeeb (1996) investigated the infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid, including those with 3,5-dimethylpyridine. This research provided insights into the molecular interactions and bonding characteristics of these compounds (Awad & Habeeb, 1996).
Improvement in the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Research by Xia Liang (2007) described the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent, contributing to the improvement of synthetic methods in this area (Xia Liang, 2007).
Conformational and Intramolecular Hydrogen Bonding Effects
A study by Andrea et al. (1990) in Pesticide Science investigated the conformational and intramolecular hydrogen bonding effects on herbicidal pyrrole dicarboxylates, including those with chloropyridinyl groups. This research contributed to understanding the molecular basis of herbicidal activity and selectivity (Andrea et al., 1990).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVEKFEQISNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500792 | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethylpyridine | |
CAS RN |
72093-12-0 | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

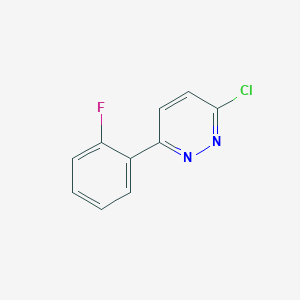
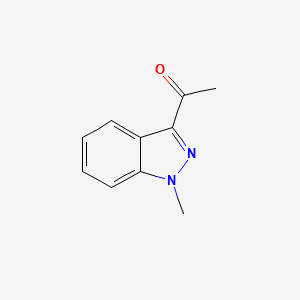

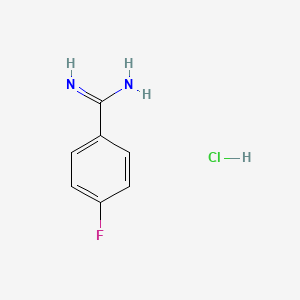
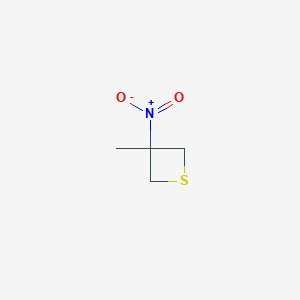
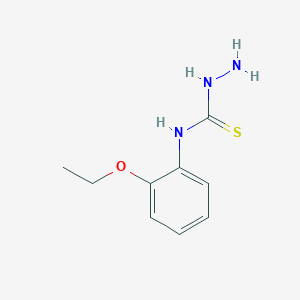
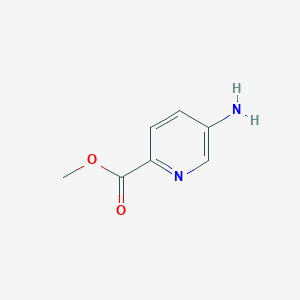
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)
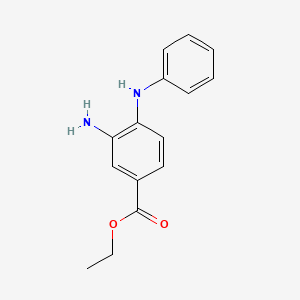
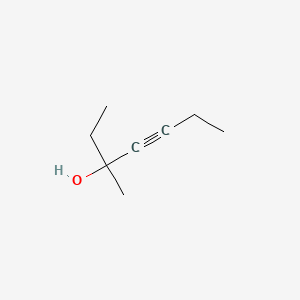
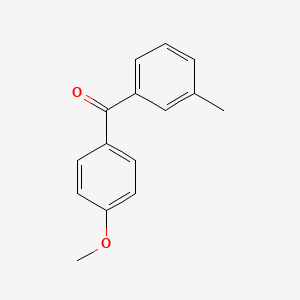
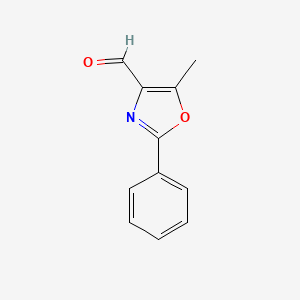
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
